molecular formula C18H13IO4 B3669546 2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione

2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3669546
M. Wt: 420.2 g/mol
InChI Key: PCLFIABCXGKNDL-UHFFFAOYSA-N
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Description

2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structure, which includes an indene dione core substituted with an iodo and dimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione
  • 2-(3-chloro-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione
  • 2-(3-hydroxy-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione

Uniqueness

2-(3-iodo-4,5-dimethoxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, or hydroxy analogs. The iodo group can enhance the compound’s ability to participate in substitution reactions and may also affect its pharmacokinetic properties.

Properties

IUPAC Name

2-[(3-iodo-4,5-dimethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IO4/c1-22-15-9-10(8-14(19)18(15)23-2)7-13-16(20)11-5-3-4-6-12(11)17(13)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLFIABCXGKNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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